Ethyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate Ethyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13767270
InChI: InChI=1S/C10H9FN2O2/c1-2-15-10(14)7-6-12-13-5-3-4-8(11)9(7)13/h3-6H,2H2,1H3
SMILES: CCOC(=O)C1=C2C(=CC=CN2N=C1)F
Molecular Formula: C10H9FN2O2
Molecular Weight: 208.19 g/mol

Ethyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate

CAS No.:

Cat. No.: VC13767270

Molecular Formula: C10H9FN2O2

Molecular Weight: 208.19 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate -

Specification

Molecular Formula C10H9FN2O2
Molecular Weight 208.19 g/mol
IUPAC Name ethyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate
Standard InChI InChI=1S/C10H9FN2O2/c1-2-15-10(14)7-6-12-13-5-3-4-8(11)9(7)13/h3-6H,2H2,1H3
Standard InChI Key UZVPCYGCZYJTBI-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C2C(=CC=CN2N=C1)F
Canonical SMILES CCOC(=O)C1=C2C(=CC=CN2N=C1)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a bicyclic system where the pyrazole ring (positions 1–3) is fused to the pyridine ring (positions 5–8). Key substituents include:

  • Fluorine at position 4, enhancing electronegativity and influencing intermolecular interactions.

  • Ethyl carboxylate at position 3, contributing to solubility and serving as a handle for further derivatization.

Molecular Formula: C10_{10}H9_{9}FN2_{2}O2_{2}
Molecular Weight: 208.19 g/mol
IUPAC Name: Ethyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate
CAS Registry: 1352625-33-2

Spectroscopic Data

  • 1^1H NMR (DMSO-d6d_6): Signals at δ 1.32 (t, J=7.2J = 7.2 Hz, CH3_3), 4.30 (q, J=7.2J = 7.2 Hz, OCH2_2), 7.25–8.95 (aromatic protons) .

  • 13^{13}C NMR: Peaks corresponding to the carboxylate carbonyl (δ 162.4), fluorinated aromatic carbons (δ 109.5–155.5), and ethyl group (δ 13.6–59.0) .

Physicochemical Characteristics

  • Solubility: Miscible in polar aprotic solvents (DMSO, DMF) and ethanol.

  • Stability: Stable under ambient conditions but sensitive to strong acids/bases due to the ester group .

Synthetic Methodologies

Cyclization of Pyridine Derivatives

A common route involves the cyclization of ethyl 4-fluoropyridine-3-carboxylate with hydrazine hydrate under reflux in ethanol or acetic acid (Yield: 60–75%). The reaction proceeds via nucleophilic attack of hydrazine on the pyridine ring, followed by intramolecular cyclization.

Palladium-Catalyzed Direct Arylation

Recent advances employ palladium catalysts for regioselective C–H functionalization. For example, coupling with aryl iodides using CsF or Ag2_2CO3_3 as additives yields 3- or 7-arylated derivatives (Yield: 45–85%) .

Fluorination Strategies

Electrophilic fluorination using Selectfluor® on pyrazolo[1,5-a]pyridine precursors introduces fluorine at position 4. This method avoids harsh conditions and achieves high regioselectivity (Yield: 70–90%) .

Table 1: Comparison of Synthetic Routes

MethodReagents/ConditionsYield (%)Reference
CyclizationHydrazine hydrate, ethanol60–75
Palladium-catalyzedPd(OAc)2_2, CsF/Ag2_2CO3_345–85
Electrophilic fluorinationSelectfluor®, CH3_3CN70–90

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The 4-fluoro group undergoes substitution with nucleophiles (e.g., methoxide, amines) under basic conditions. For instance, reaction with NaOMe in methanol yields 4-methoxy derivatives .

Oxidation and Reduction

  • Oxidation: Treatment with KMnO4_4 in acidic media converts the ethyl carboxylate to a carboxylic acid.

  • Reduction: LiAlH4_4 reduces the ester to a primary alcohol, enabling access to hydroxyalkyl derivatives.

Cross-Coupling Reactions

Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at position 7, expanding structural diversity for drug discovery .

Pharmacological Applications

Kinase Inhibition

Pyrazolo[1,5-a]pyridines exhibit potent inhibition of kinases like AXL and c-MET, which are implicated in cancer progression. Ethyl 4-fluoro derivatives show IC50_{50} values < 50 nM in kinase assays.

Antitubercular Activity

Derivatives bearing diaryl side chains demonstrate exceptional activity against Mycobacterium tuberculosis (MIC: <0.002–0.465 μg/mL), including drug-resistant strains .

Antimicrobial Properties

Fluorine enhances membrane permeability, leading to broad-spectrum antibacterial effects (MIC: 2–8 μg/mL against S. aureus and E. coli) .

Table 2: Biological Activity Profile

ApplicationTarget/OrganismEfficacy (IC50_{50}/MIC)Reference
Kinase inhibitionAXL/c-MET<50 nM
AntitubercularM. tuberculosis H37Rv0.002–0.465 μg/mL
AntibacterialS. aureus2–8 μg/mL

Material Science Applications

Fluorescent Probes

Analogues with electron-donating groups exhibit tunable fluorescence (λem_{em}: 400–600 nm) and high quantum yields (ΦF_F: 0.18–0.97), making them suitable for bioimaging .

Organic Electronics

The conjugated π-system enables use in organic light-emitting diodes (OLEDs), with reported electroluminescence efficiencies of 15–20 cd/A .

Recent Advances and Future Directions

Green Synthesis

TEMPO-mediated oxidative annulation reduces reliance on transition metals, offering a sustainable route (Yield: 65–93%) .

Drug Delivery Systems

Nanoparticle formulations of fluorinated pyrazolo[1,5-a]pyridines enhance bioavailability and target specificity in preclinical models .

Computational Modeling

DFT studies predict binding modes to kinase ATP pockets, guiding the design of next-generation inhibitors .

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